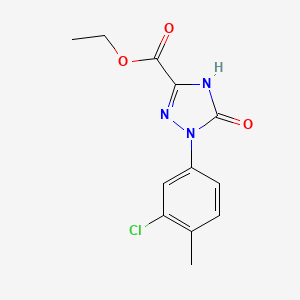
Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-methylphenyl group attached to the triazole ring, making it a unique and potentially useful molecule in various scientific fields.
Méthodes De Préparation
The synthesis of Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-methylbenzoyl chloride with ethyl hydrazinecarboxylate to form an intermediate hydrazide. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting the growth of microorganisms or cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate: This compound also contains a triazole ring but differs in its substituents, leading to different chemical and biological properties.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another heterocyclic compound with a chloro-methylphenyl group, but with a thiazole ring instead of a triazole.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12ClN3O3 |
|---|---|
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-19-11(17)10-14-12(18)16(15-10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,14,15,18) |
Clé InChI |
VZCZBLLCNQLXSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


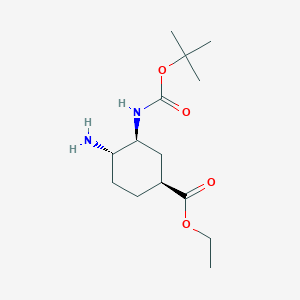
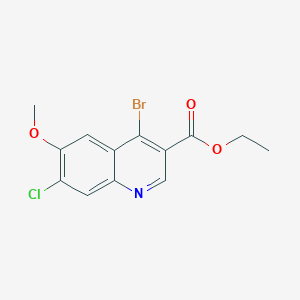
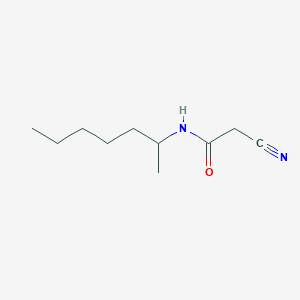
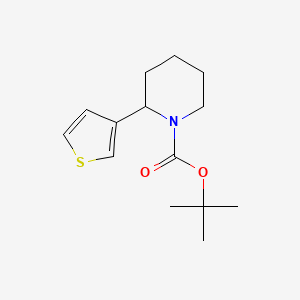
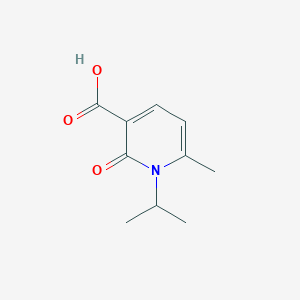
![6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995679.png)

![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12995684.png)
![5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid](/img/structure/B12995688.png)
![8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12995692.png)
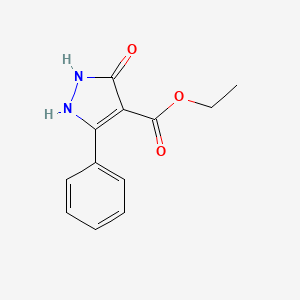
![tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12995704.png)
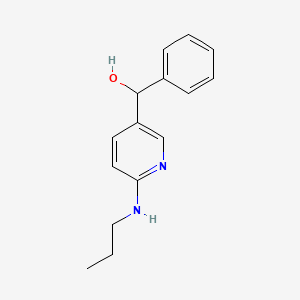
![5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12995721.png)
